Cas no 122456-37-5 (1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-)

1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)- structure
122456-37-5 structure
Productnaam:1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
CAS-nummer:122456-37-5
MF:C20H21N3
MW:303.400844335556
CID:150955
PubChem ID:3081211

1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline
    • N,6-dimethyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinolin-4-amine
    • 1H-Pyrrolo(3,2-c)quinolin-4-amine, 2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
    • 1-Mdpq
    • N,6-dimethyl-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-amine
    • SK&F 96356
    • SK&F-96356
    • SKF 96356
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c) quinoline
    • CHEMBL54511
    • Methyl-(6-methyl-1-o-tolyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-yl)-amine
    • 122456-37-5
    • XZENCZPCSRXPSL-UHFFFAOYSA-N
    • DTXSID20153623
    • BDBM50000675
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
    • SCHEMBL9685793
    • Inchi: InChI=1S/C20H21N3/c1-13-7-4-5-10-17(13)23-12-11-16-19(23)15-9-6-8-14(2)18(15)22-20(16)21-3/h4-10H,11-12H2,1-3H3,(H,21,22)
    • InChI-sleutel: XZENCZPCSRXPSL-UHFFFAOYSA-N
    • LACHT: CNC1=NC2=C(C=CC=C2C2N(C3=CC=CC=C3C)CCC1=2)C

Berekende eigenschappen

  • Exacte massa: 303.17373
  • Monoisotopische massa: 303.174
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 412
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 28.2Ų
  • XLogP3: 5

Experimentele eigenschappen

  • Dichtheid: 1.198
  • Kookpunt: 509.8°Cat760mmHg
  • Vlampunt: 262.1°C
  • Brekindex: 1.692
  • PSA: 28.16
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